

# Spectroscopic Profile of N-Formyl-L-alanine: A Technical Guide

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## Compound of Interest

Compound Name: *N-Formyl-L-alanine*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **N-Formyl-L-alanine**, a formylated derivative of the amino acid L-alanine. The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development, metabolomics, and analytical chemistry. This guide presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

## Introduction

**N-Formyl-L-alanine** is a molecule of interest in various biochemical studies. Accurate and detailed spectroscopic data are crucial for its identification, characterization, and quantification in complex biological matrices. This document serves as a centralized resource for such data, aiming to facilitate research and development activities involving this compound.

## Spectroscopic Data Summary

The following sections and tables summarize the essential quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry analyses of **N-Formyl-L-alanine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the expected chemical shifts and coupling constants for **N-**

**Formyl-L-alanine.**Table 1: <sup>1</sup>H NMR Spectroscopic Data for **N-Formyl-L-alanine**

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H <sub>α</sub>	~4.5	Quintet	~7.2
H <sub>β</sub> (CH <sub>3</sub> )	~1.4	Doublet	~7.2
NH	~8.2	Doublet	~7.8
CHO	~8.0	Singlet	-
COOH	~11.0	Broad Singlet	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **N-Formyl-L-alanine**

Carbon Atom	Chemical Shift (δ, ppm)
C <sub>α</sub>	~50
C <sub>β</sub> (CH <sub>3</sub> )	~17
C=O (Amide)	~163
C=O (Carboxyl)	~175

**Infrared (IR) Spectroscopy**

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **N-Formyl-L-alanine** are presented in Table 3.

Table 3: FT-IR Spectroscopic Data for **N-Formyl-L-alanine**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (Carboxylic acid)	3300-2500	Broad
N-H stretch (Amide)	3350-3250	Medium
C-H stretch (Alkyl)	2980-2940	Medium
C=O stretch (Carboxylic acid)	~1730	Strong
C=O stretch (Amide I)	~1660	Strong
N-H bend (Amide II)	~1550	Strong

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for **N-Formyl-L-alanine**

m/z	Relative Intensity	Proposed Fragment
117	Moderate	[M] <sup>+</sup> (Molecular Ion)
72	High	[M - COOH] <sup>+</sup>
44	High	[CH <sub>3</sub> CHNH <sub>2</sub> ] <sup>+</sup>
28	Moderate	[CO] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation and experimental requirements.

### NMR Spectroscopy Protocol

- **Sample Preparation:** A sample of 5-10 mg of **N-Formyl-L-alanine** was dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). A small amount of tetramethylsilane

(TMS) was added as an internal standard (0 ppm).

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition Parameters:
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Pulse width:  $30^\circ$
  - Spectral width: -2 to 12 ppm
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Number of scans: 1024
  - Relaxation delay: 2.0 s
  - Pulse program: Proton-decoupled
  - Spectral width: 0 to 200 ppm
- Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to TMS.

## FT-IR Spectroscopy Protocol

- Sample Preparation: A small amount of **N-Formyl-L-alanine** was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:

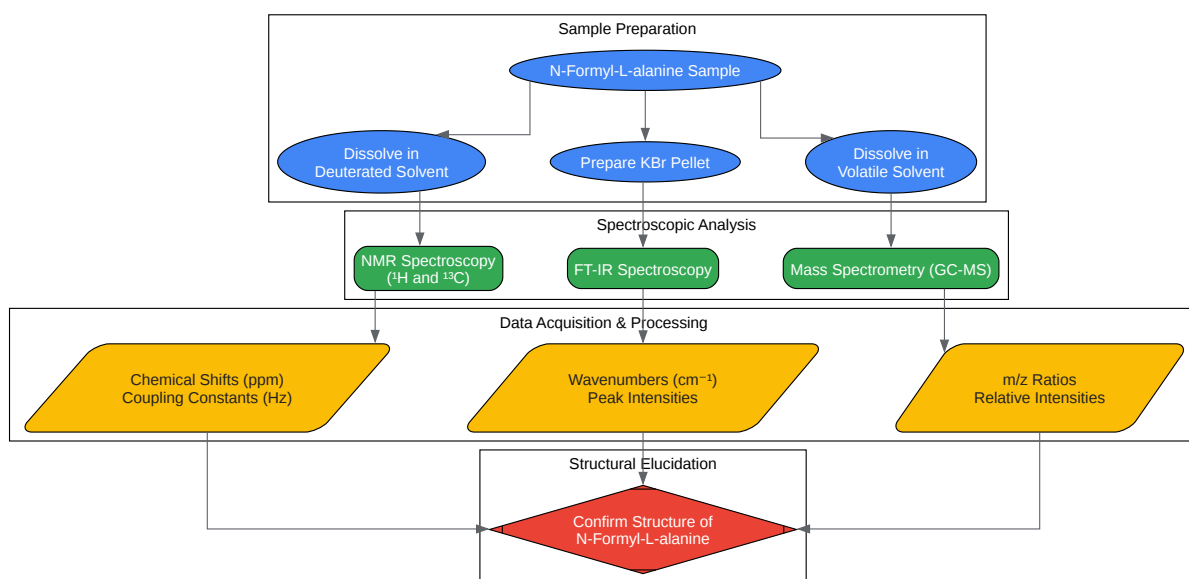
- Spectral range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of scans: 32
- A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry Protocol

- Sample Preparation: A dilute solution of **N-Formyl-L-alanine** was prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Mass spectral data were obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC-MS Parameters:
  - Injector temperature: 250°C
  - Oven temperature program: Initial temperature of 50°C, ramped to 250°C at 10°C/min.
  - Carrier gas: Helium
  - Ion source temperature: 230°C
  - Electron energy: 70 eV
  - Mass range: 20-200 m/z
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

## Visualizations

To illustrate the logical flow of the spectroscopic analysis, the following diagrams are provided.



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Caption: Workflow for the Spectroscopic Analysis of **N-Formyl-L-alanine**.

- To cite this document: BenchChem. [Spectroscopic Profile of N-Formyl-L-alanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079075#spectroscopic-data-for-n-formyl-l-alanine-nmr-ir-mass-spec]

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